(1-Phenyl-1,2-dihydro-2-oxo-1,8-naphthyridin-3-yl)-4-acetoxybutane
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Overview
Description
Chemical Reactions Analysis
UP-5145-52 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not specified.
Reduction: Reduction reactions can modify the naphthyridinone core.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
UP-5145-52 has been primarily studied for its potential in treating gastric ulcers. It has shown efficacy in preventing gastric lesions induced by necrotizing agents such as absolute ethanol, indomethacin, or stress . Additionally, it has been observed to inhibit total acid output in pylorus-ligated rats . The compound’s ability to restore the synthesis of gastric acid glycoproteins suggests a role in cytoprotection .
Mechanism of Action
The exact mechanism of action of UP-5145-52 remains unknown. It does not bind to receptors involved in gastric secretion (H2 or muscarinic) and does not inhibit H+/K+ adenosine triphosphatase . Its antisecretory activity might be related to its ability to restore the synthesis of gastric acid glycoproteins .
Comparison with Similar Compounds
UP-5145-52 is unique in its structure and mechanism of action compared to other antiulcer agents. Similar compounds include other naphthyridinone derivatives, but UP-5145-52’s specific combination of a naphthyridinone core with an acetoxy butane side chain distinguishes it from others .
Properties
CAS No. |
113206-32-9 |
---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-(2-oxo-1-phenyl-1,8-naphthyridin-3-yl)butyl acetate |
InChI |
InChI=1S/C20H20N2O3/c1-15(23)25-13-6-5-8-17-14-16-9-7-12-21-19(16)22(20(17)24)18-10-3-2-4-11-18/h2-4,7,9-12,14H,5-6,8,13H2,1H3 |
InChI Key |
JYVIMETTWDHLFH-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCCCC1=CC2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OCCCCC1=CC2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
113206-32-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1-phenyl-1,2-dihydro-2-oxo-1,8-naphthyridin-3-yl)-4-acetoxybutane UP 5145-52 UP-5145-52 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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